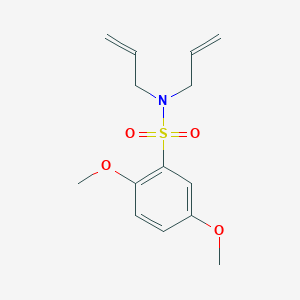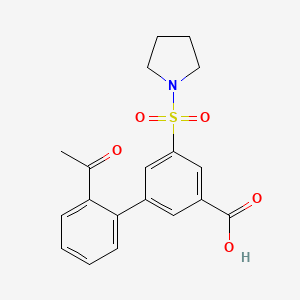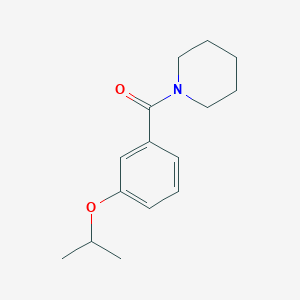![molecular formula C23H30N2O2 B5297120 3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide, also known as Dibenzoylmorpholine (DBM), is a synthetic compound that has gained popularity in the field of scientific research. DBM is a small molecule that is used as a research tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of protein synthesis. DBM has been found to bind to the ribosome, the cellular structure responsible for protein synthesis, and inhibit the elongation of the polypeptide chain. This inhibition leads to the accumulation of incomplete polypeptides, which can lead to cell death.
Biochemical and Physiological Effects:
DBM has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, DBM has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. DBM has also been found to have antioxidant effects, and may be useful in the treatment of oxidative stress-related diseases such as cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also limitations to its use. DBM has relatively low solubility in water, which can make it difficult to use in aqueous systems. Additionally, DBM has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on DBM. One area of interest is the development of DBM derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of DBM, which may lead to the development of new drugs that target protein synthesis. Additionally, DBM may be useful in the development of new treatments for a variety of diseases, including cancer, neurodegenerative diseases, and infectious diseases.
Méthodes De Synthèse
DBM can be synthesized using a multistep process that involves the reaction of 2,2-diphenylethylamine with benzoyl chloride to form 2,2-diphenylethyl benzamide. The benzamide is then reacted with morpholine in the presence of a base to form DBM. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
DBM has been used as a research tool in various fields of study, including cancer research, neurodegenerative disease research, and infectious disease research. DBM has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DBM has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DBM has been shown to have antimicrobial activity against a variety of pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
3-[2-(2,2-diphenylethyl)morpholin-4-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24(2)23(26)13-14-25-15-16-27-21(18-25)17-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWASMOWOCCPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-allyl-5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5297059.png)
![N-isopropyl-2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5297069.png)

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)
